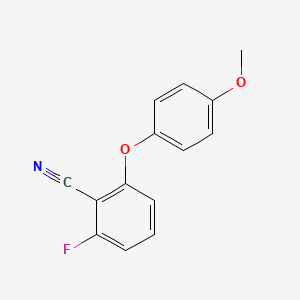![molecular formula C20H22N2O2 B1226343 (2E)-3-PHENYL-N-[4-(PHENYLFORMAMIDO)BUTYL]PROP-2-ENAMIDE CAS No. 64223-54-7](/img/structure/B1226343.png)
(2E)-3-PHENYL-N-[4-(PHENYLFORMAMIDO)BUTYL]PROP-2-ENAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-PHENYL-N-[4-(PHENYLFORMAMIDO)BUTYL]PROP-2-ENAMIDE is an organic compound with the molecular formula C20H22N2O2. It belongs to the class of benzamides, which are widely used in various fields such as pharmaceuticals, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-PHENYL-N-[4-(PHENYLFORMAMIDO)BUTYL]PROP-2-ENAMIDE typically involves the direct condensation of benzoic acids and amines. One efficient method utilizes ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its eco-friendly nature, high yield, and low reaction times .
Industrial Production Methods
Industrial production of benzamides often involves high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts and ultrasonic irradiation has been explored to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
(2E)-3-PHENYL-N-[4-(PHENYLFORMAMIDO)BUTYL]PROP-2-ENAMIDE undergoes various chemical reactions, including:
Oxidation: Typically involves the use of oxidizing agents like potassium permanganate.
Reduction: Can be reduced using agents such as lithium aluminum hydride.
Substitution: Commonly undergoes nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines .
Scientific Research Applications
(2E)-3-PHENYL-N-[4-(PHENYLFORMAMIDO)BUTYL]PROP-2-ENAMIDE has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other materials
Mechanism of Action
The mechanism of action of (2E)-3-PHENYL-N-[4-(PHENYLFORMAMIDO)BUTYL]PROP-2-ENAMIDE involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes or receptors involved in various biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-(2-hydroxy-4-nitrophenyl)-p-substituted benzamide
- 2,3-dimethoxybenzamide
- 3-acetoxy-2-methylbenzamide
Uniqueness
(2E)-3-PHENYL-N-[4-(PHENYLFORMAMIDO)BUTYL]PROP-2-ENAMIDE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry .
Properties
CAS No. |
64223-54-7 |
|---|---|
Molecular Formula |
C20H22N2O2 |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
N-[4-[[(E)-3-phenylprop-2-enoyl]amino]butyl]benzamide |
InChI |
InChI=1S/C20H22N2O2/c23-19(14-13-17-9-3-1-4-10-17)21-15-7-8-16-22-20(24)18-11-5-2-6-12-18/h1-6,9-14H,7-8,15-16H2,(H,21,23)(H,22,24)/b14-13+ |
InChI Key |
XYVZRTYPQHUZGY-BUHFOSPRSA-N |
SMILES |
C1=CC=C(C=C1)C=CC(=O)NCCCCNC(=O)C2=CC=CC=C2 |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NCCCCNC(=O)C2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NCCCCNC(=O)C2=CC=CC=C2 |
Synonyms |
pyramidatine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-sulfanylidene-1,2,4-triazolidin-3-ylidene]-3-hydroxy-1-cyclohexa-2,5-dienone](/img/structure/B1226268.png)
![1-[2-[(4-Chlorophenyl)thio]ethyl]-3-(2-methoxyphenyl)thiourea](/img/structure/B1226269.png)
![3-[(5Z)-5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N'-(phenylsulfonyl)propanehydrazide](/img/structure/B1226270.png)
![4-[(5Z)-5-[(Z)-2-methyl-3-phenylprop-2-enylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B1226271.png)
![3-[4-(4-Morpholinylsulfonyl)phenyl]propanoic acid [2-[(5-chloro-2-pyridinyl)amino]-2-oxoethyl] ester](/img/structure/B1226272.png)
![ethyl 4-[2-(2,6-dimethoxybenzoyl)oxyacetyl]-2,5-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B1226273.png)
![2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N-[(ETHYLCARBAMOTHIOYL)AMINO]ACETAMIDE](/img/structure/B1226276.png)
![[2-(2,5-dimethylanilino)-2-oxoethyl] (E)-3-(2-methoxyphenyl)-2-phenylprop-2-enoate](/img/structure/B1226278.png)


![1-Anilino-3-[4-(3-anilino-2-hydroxypropoxy)phenoxy]-2-propanol](/img/structure/B1226283.png)
